Cas no 255869-27-3 (6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one)

6-Methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a pyrimidine core substituted with a phenyl group at the 2-position, a methyl group at the 6-position, and an allyl group at the 5-position, offering versatility for further functionalization. The compound's scaffold is of interest due to its resemblance to bioactive molecules, making it a valuable intermediate for drug discovery. Its synthetic accessibility and modifiable functional groups allow for tailored modifications, enhancing its utility in developing pharmacologically active compounds or as a building block in heterocyclic chemistry.
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one structure
255869-27-3 structure
Product name:6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
CAS No:255869-27-3
MF:C14H14N2O
Molecular Weight:226.27376
CID:844965

6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 5-allyl-6-methyl-2-phenylpyrimidin-4-ol
    • 5-allyl-6-methyl-2-phenyl-pyrimidin-4-ol
    • 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one

6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3187-0011-2mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
2mg
$88.5 2023-04-27
Life Chemicals
F3187-0011-20mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
20mg
$148.5 2023-04-27
Life Chemicals
F3187-0011-15mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
15mg
$133.5 2023-04-27
Life Chemicals
F3187-0011-4mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
4mg
$99.0 2023-04-27
Life Chemicals
F3187-0011-30mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
30mg
$178.5 2023-04-27
Life Chemicals
F3187-0011-3mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
3mg
$94.5 2023-04-27
Life Chemicals
F3187-0011-10μmol
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
10μl
$103.5 2023-04-27
Life Chemicals
F3187-0011-5μmol
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
5μl
$94.5 2023-04-27
Life Chemicals
F3187-0011-2μmol
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
2μl
$85.5 2023-04-27
Life Chemicals
F3187-0011-10mg
6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one
255869-27-3 90%+
10mg
$118.5 2023-04-27

6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one 関連文献

6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-oneに関する追加情報

Research Brief on 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one (CAS: 255869-27-3): Recent Advances and Applications

In recent years, the compound 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one (CAS: 255869-27-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This dihydropyrimidinone derivative has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of this compound, particularly the presence of a prop-2-en-1-yl group, contribute to its diverse biological activities and make it a valuable scaffold for drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers employed molecular docking simulations and in vitro assays to validate its binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant advancement was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, where the antimicrobial properties of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one were explored. The compound displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 µg/mL. Mechanistic studies revealed that it disrupts bacterial cell membrane integrity, highlighting its potential as a novel antibacterial agent.

In the context of cancer research, a recent preclinical study investigated the anticancer effects of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one in various cancer cell lines. The results, published in European Journal of Medicinal Chemistry (2024), indicated that the compound induces apoptosis in breast cancer cells through the activation of caspase-3 and PARP cleavage. Additionally, it showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its utility in combination therapy regimens.

The synthetic routes for 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one have also been optimized in recent years. A 2023 publication in Tetrahedron Letters described a novel one-pot synthesis method using a Biginelli-like reaction, which improved the yield to 85% while reducing reaction time and byproduct formation. This advancement is particularly relevant for scaling up production for further pharmacological evaluation.

Despite these promising findings, challenges remain in the development of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one as a therapeutic agent. Current research is addressing its pharmacokinetic properties, with particular focus on improving oral bioavailability and metabolic stability. Recent in vivo studies in rodent models have provided preliminary data on its absorption and distribution, but further optimization of the chemical structure may be necessary to enhance its drug-like properties.

Looking forward, the versatility of 6-methyl-2-phenyl-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one as a pharmacophore suggests numerous opportunities for drug discovery. Ongoing research is exploring its potential in neurodegenerative diseases, with preliminary data indicating neuroprotective effects in cellular models of Parkinson's disease. As the understanding of its structure-activity relationships deepens, this compound is likely to remain a focus of medicinal chemistry research in the coming years.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.